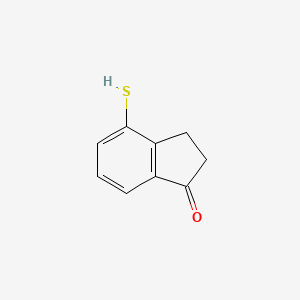
4-Mercapto-indan-1-one
Descripción general
Descripción
4-Mercapto-indan-1-one is an organic compound that belongs to the class of indanones, which are characterized by a fused benzene and cyclopentanone ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-indan-1-one typically involves the cyclization of 3-arylpropionic acids or their derivatives One common method is the intramolecular Friedel-Crafts acylation, where 3-arylpropionic acid is treated with a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the indanone core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for efficient production. Green chemistry approaches, such as the use of microwave irradiation and ultrasound, have also been explored to enhance reaction efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4-Mercapto-indan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the indanone ring can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or disulfides when reacted with alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, electrophiles
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Thioethers, disulfides
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce cytotoxicity in cancer cells.
Industry: It is used in the synthesis of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-Mercapto-indan-1-one involves its interaction with cellular thiols and enzymes. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can lead to the inhibition of enzyme activity or the induction of oxidative stress, contributing to its cytotoxic effects. The compound may also interfere with cellular signaling pathways, leading to apoptosis or other cellular responses .
Comparación Con Compuestos Similares
Indan-1-one: Lacks the mercapto group, making it less reactive in certain chemical reactions.
4-Hydroxy-indan-1-one: Contains a hydroxyl group instead of a mercapto group, leading to different reactivity and applications.
4-Amino-indan-1-one: The presence of an amino group provides different biological activity and chemical properties.
Uniqueness: 4-Mercapto-indan-1-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Propiedades
Número CAS |
1273663-71-0 |
|---|---|
Fórmula molecular |
C9H8OS |
Peso molecular |
164.222 |
Nombre IUPAC |
4-sulfanyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8OS/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,11H,4-5H2 |
Clave InChI |
VOJKXYVZPDWWLP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2=C1C(=CC=C2)S |
Sinónimos |
4-SULFANYL-2,3-DIHYDRO-1H-INDEN-1-ONE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














